3-({[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl](methyl)amino}methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxin ring, which is a fused ring system containing both benzene and dioxin moieties, and a benzonitrile group, which is a benzene ring substituted with a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in N,N-dimethylformamide (DMF) as the reaction medium, using lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The benzodioxin and benzonitrile rings can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism by which 3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares the benzodioxin moiety and has similar biological activities.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Another compound with the benzodioxin structure, used in different chemical reactions.
Uniqueness
3-({(2,3-Dihydro-1,4-benzodioxin-6-yl)methylamino}methyl)benzonitrile is unique due to its combination of the benzodioxin and benzonitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-[[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C18H18N2O2/c1-20(12-15-4-2-3-14(9-15)11-19)13-16-5-6-17-18(10-16)22-8-7-21-17/h2-6,9-10H,7-8,12-13H2,1H3 |
InChI Key |
UOZRBEZETLQILU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)CC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.